molecular formula C19H17N3O3 B2964045 (5-Phenyl-1,2-oxazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone CAS No. 2379984-69-5

(5-Phenyl-1,2-oxazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone

Cat. No. B2964045
CAS RN: 2379984-69-5
M. Wt: 335.363
InChI Key: FHHCCYIFBDCIRQ-UHFFFAOYSA-N
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Description

The compound contains several structural components including a phenyl group, an oxazole ring, a pyridine ring, and an azetidine ring . These components are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The compound’s structure includes an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen), and an azetidine ring, which is a four-membered ring containing one nitrogen . These rings are likely to influence the compound’s reactivity and potential biological activity.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxazole and azetidine rings, as well as the phenyl and pyridine groups. For example, the oxazole ring might undergo reactions at the carbon between the oxygen and nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the oxazole and azetidine rings might influence its polarity and solubility .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds containing oxazole and azetidine rings have been found to exhibit a wide range of biological activities .

properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-19(17-9-18(25-21-17)15-5-2-1-3-6-15)22-11-14(12-22)13-24-16-7-4-8-20-10-16/h1-10,14H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHCCYIFBDCIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)COC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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